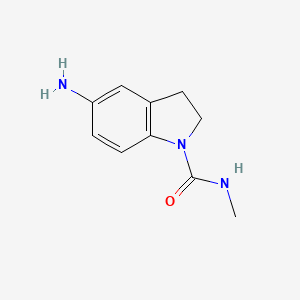

5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide

Übersicht

Beschreibung

5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of indoline with appropriate reagents to introduce the amino and carboxamide groups. For instance, the Tscherniac-Einhorn reaction can be employed, where indoline reacts with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Wissenschaftliche Forschungsanwendungen

5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indoline: A precursor in the synthesis of 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide.

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Indole-2-carboxylic acid: Another indole derivative with different functional groups.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of amino and carboxamide groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features an indole core with an amino and a carboxamide group. Its synthesis can be achieved through various methods, including the Tscherniac-Einhorn reaction, which involves indoline and specific reagents to introduce the necessary functional groups.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antiviral Activity

Studies have shown that this compound possesses antiviral properties. It inhibits viral replication by targeting specific viral enzymes, suggesting its potential use in treating viral infections.

Anticancer Activity

The compound has demonstrated significant anticancer effects across various cancer cell lines. For instance, it has been reported to reduce cell viability in pancreatic cancer models by inhibiting key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli indicate potent antibacterial effects, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes critical for disease progression or modulate receptor activity, leading to therapeutic effects. For example, its interaction with DDR1 (Discoidin Domain Receptor 1) has been highlighted as a mechanism for its anticancer activity .

Case Studies

Several studies have provided insights into the efficacy of this compound:

Case Study 1: Anticancer Efficacy

In a study involving pancreatic cancer cell lines, treatment with the compound resulted in a significant reduction in colony formation and increased apoptosis rates. The IC50 values indicated strong potency against cancer cells compared to non-cancerous cells .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays revealed that the compound exhibited an MIC of 0.98 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a novel treatment option for resistant bacterial strains .

Data Tables

Eigenschaften

IUPAC Name |

5-amino-N-methyl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-12-10(14)13-5-4-7-6-8(11)2-3-9(7)13/h2-3,6H,4-5,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHZBKGLGOMMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50488738 | |

| Record name | 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62368-26-7 | |

| Record name | 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.